molecular formula C7H3ClN2O4 B1606978 2(3h)-Benzoxazolone, 5-chloro-6-nitro- CAS No. 27087-06-5

2(3h)-Benzoxazolone, 5-chloro-6-nitro-

Cat. No. B1606978
CAS RN: 27087-06-5
M. Wt: 214.56 g/mol
InChI Key: UXRRICZTIWOWDF-UHFFFAOYSA-N
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Description

“2(3h)-Benzoxazolone, 5-chloro-6-nitro-” is a chemical compound with the linear formula C7H3ClN2O4 . It is part of a collection of rare and unique chemicals provided to early discovery researchers .


Synthesis Analysis

The synthesis of benzoxazole derivatives has been reported in several studies . For instance, a catalytic protodeboronation of alkyl boronic esters utilizing a radical approach has been used . This protocol allows for formal anti-Markovnikov alkene hydromethylation . Another study reported the synthesis of benzoxazole linked combretastatin analogues . The halogen analogs showed less activity compared to nitro analogs .


Molecular Structure Analysis

The molecular structure of “2(3h)-Benzoxazolone, 5-chloro-6-nitro-” is characterized by a benzoxazolone core with a chlorine atom at the 5-position and a nitro group at the 6-position . The molecular weight is 214.566 .


Chemical Reactions Analysis

While specific chemical reactions involving “2(3h)-Benzoxazolone, 5-chloro-6-nitro-” are not detailed in the retrieved documents, benzoxazole derivatives have been used in various chemical reactions. For instance, they have been used in the synthesis of new functionalized spirooxindole pyrans .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2(3h)-Benzoxazolone, 5-chloro-6-nitro-” include a molecular weight of 214.566 and a linear formula of C7H3ClN2O4 . A related compound, 5-chloro-6-nitro-1,3-benzoxazole-2-thiol, has a boiling point of 362.3±52.0 °C and a density of 1.77±0.1 g/cm3 .

Scientific Research Applications

  • Anticancer Research

    • Application: Benzoxazole derivatives have been synthesized and used in anticancer research . A novel series of benzoxazole linked combretastatin derivatives have been synthesized and screened for anticancer activity against three human cancer cell lines: Breast (MCF-7), Lung (A549), and Melanoma (A375) .
    • Method: The compounds were synthesized and confirmed by 1H NMR, 13C NMR, and Mass spectral analysis . They were then screened for anticancer activity against the mentioned human cancer cell lines .
    • Results: Most of the compounds exhibited moderate to potent anticancer activity. Among the compounds, some showed more potent activity than the positive control Doxorubicin . Molecular docking studies on EGFR receptor indicated that some compounds have strong binding interactions with the receptor .
  • Chemical Synthesis

    • Application: Benzoxazole derivatives are often used in the synthesis of new compounds .
    • Method: The specific methods of application or experimental procedures can vary widely depending on the specific goals of the research .
    • Results: The outcomes of these syntheses can also vary widely, but they often result in the creation of new compounds with potential applications in various fields .
  • Pharmaceutical Research

    • Application: Benzoxazole derivatives are often used in the synthesis of new pharmaceutical compounds .
    • Method: The specific methods of application or experimental procedures can vary widely depending on the specific goals of the research .
    • Results: The outcomes of these syntheses can also vary widely, but they often result in the creation of new compounds with potential applications in various fields .
  • Material Science

    • Application: Benzoxazole derivatives can be used in the development of new materials with unique properties .
    • Method: The specific methods of application or experimental procedures can vary widely depending on the specific goals of the research .
    • Results: The outcomes of these syntheses can also vary widely, but they often result in the creation of new materials with unique properties .

Safety And Hazards

The safety data sheet for “2(3h)-Benzoxazolone, 5-chloro-6-nitro-” was not found in the retrieved documents . Therefore, it is recommended to handle this compound with care, following standard safety protocols for chemical handling.

properties

IUPAC Name

5-chloro-6-nitro-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O4/c8-3-1-4-6(14-7(11)9-4)2-5(3)10(12)13/h1-2H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRRICZTIWOWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)[N+](=O)[O-])OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287139
Record name 2(3h)-benzoxazolone, 5-chloro-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(3h)-Benzoxazolone, 5-chloro-6-nitro-

CAS RN

27087-06-5
Record name 27087-06-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49161
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(3h)-benzoxazolone, 5-chloro-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 250-ml flask, place 17.0 g (0.1 m) of chlorzoxazone (1b; X=Cl), 50 ml of acetic acid, and 0.14 g of sodium nitrite. Warm and stir the slurry to 50° C. Add 11.3 g (0.125 m) of concentrated nitric acid (70%) and stir the mixture at 55°-63° C. for 5 hrs. Add 100 ml of hot water, cool to room temperature and let it stand overnight. Collect solid, wash with water, and dry in air to give 18.7 g (87%) of 5-chloro-6-nitro-benzoxazol-2-one (2b; X=Cl) as pale yellow solids.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
11.3 g
Type
reactant
Reaction Step Three
Quantity
0.14 g
Type
catalyst
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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